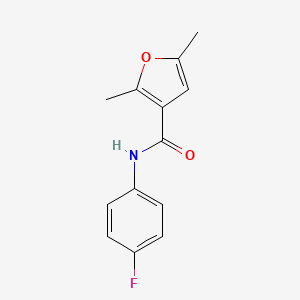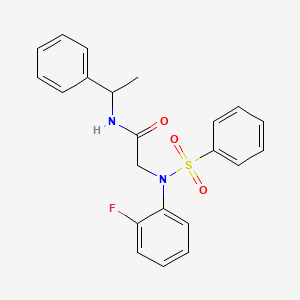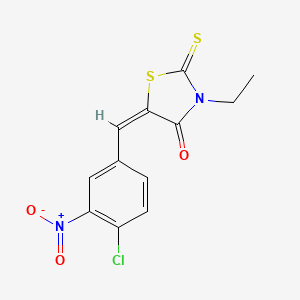
N-(4-fluorophenyl)-2,5-dimethyl-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2,5-dimethyl-3-furamide, also known as 4F-MDMB-BICA, is a synthetic cannabinoid that has recently gained popularity in the research community due to its potential therapeutic applications. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, but has a unique chemical structure that may offer advantages over these other compounds.
Mecanismo De Acción
Like other synthetic cannabinoids, N-(4-fluorophenyl)-2,5-dimethyl-3-furamide acts on the cannabinoid receptors in the brain and body. Specifically, this compound is a potent agonist of the CB1 receptor, which is responsible for many of the psychoactive effects of cannabinoids. It is also a partial agonist of the CB2 receptor, which is involved in immune function and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-fluorophenyl)-2,5-dimethyl-3-furamide are similar to those of other synthetic cannabinoids. This compound produces a range of psychoactive effects, including euphoria, relaxation, and altered perception. It also has a number of physiological effects, such as increased heart rate, decreased blood pressure, and dry mouth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-fluorophenyl)-2,5-dimethyl-3-furamide in lab experiments is that it is a potent and selective agonist of the CB1 receptor, which makes it useful for studying the effects of cannabinoids on the brain. However, like other synthetic cannabinoids, this compound has a high potential for abuse and may pose risks to researchers who handle it. Additionally, the legality of this compound varies by jurisdiction, which may limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research involving N-(4-fluorophenyl)-2,5-dimethyl-3-furamide. One area of interest is the compound's potential therapeutic applications, particularly in the treatment of inflammatory diseases and pain. Another area of interest is the compound's effects on the brain and behavior, which may shed light on the mechanisms underlying the psychoactive effects of cannabinoids. Finally, researchers may investigate the safety and efficacy of this compound compared to other synthetic cannabinoids, as well as its potential for abuse and dependence.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-2,5-dimethyl-3-furamide involves the reaction of 4-fluoroaniline with 2,5-dimethyl-3-furoyl chloride in the presence of a base catalyst. This reaction results in the formation of the target compound, which can be purified using standard chromatography techniques.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-2,5-dimethyl-3-furamide has been the subject of several scientific studies in recent years, with researchers investigating its potential therapeutic applications. One study found that this compound has potent anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as arthritis. Another study found that N-(4-fluorophenyl)-2,5-dimethyl-3-furamide has analgesic properties, suggesting that it may be useful in the treatment of pain.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-8-7-12(9(2)17-8)13(16)15-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJJFLLVXINBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2,5-dimethylfuran-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B4986526.png)

![N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]acetamide](/img/structure/B4986537.png)

![1'-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4986557.png)

![5-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4986569.png)
![1-(2-methoxyethyl)-3-(1-naphthylmethyl)-8-(3-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4986577.png)




![N-(3-{N-[(4-ethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B4986629.png)